REACTION_SMILES
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[CH3:16][CH2:17][OH:18].[CH3:1][NH:2][CH3:3].[Cl:19][CH2:20][Cl:21].[n:4]1[cH:5][c:6]([C:13](=[O:14])[Cl:15])[c:7]2[n:8]1[cH:9][cH:10][cH:11][cH:12]2>>[CH3:1][N:2]([CH3:3])[C:13]([c:6]1[cH:5][n:4][n:8]2[c:7]1[cH:12][cH:11][cH:10][cH:9]2)=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cnn2ccccc12
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Name
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Type
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product
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Smiles
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CN(C)C(=O)c1cnn2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |